molecular formula C12H10N2O4 B10912751 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid

1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B10912751
M. Wt: 246.22 g/mol
InChI Key: CNEVJOOKMFYKCN-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C12H10N2O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of benzylhydrazine with diethyl oxalate to form the intermediate 1-benzyl-3,5-dicarbethoxy-1H-pyrazole. This intermediate is then hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while reduction can produce pyrazole-3,5-dimethanol.

Scientific Research Applications

1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1H-Pyrazole-3,5-dicarboxylic acid: Lacks the benzyl group, making it less hydrophobic and potentially altering its reactivity and solubility.

    1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions, which can affect its chemical properties and reactivity.

Uniqueness: 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to the presence of both benzyl and carboxylic acid groups, which confer specific chemical and physical properties.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1-benzylpyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C12H10N2O4/c15-11(16)9-6-10(12(17)18)14(13-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18)

InChI Key

CNEVJOOKMFYKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C(=O)O

Origin of Product

United States

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